molecular formula C11H12F3NO3 B6263282 ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate CAS No. 2648981-74-0

ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate

Cat. No.: B6263282
CAS No.: 2648981-74-0
M. Wt: 263.2
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Description

Ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure. This compound contains a trifluoroacetyl group, which imparts significant chemical stability and reactivity. The presence of the azaspiro ring system makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable cyclohexanone derivative with ethyl trifluoroacetate in the presence of a base, followed by cyclization to form the spirocyclic structure. The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The spirocyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-cyanospiro[2.4]hept-5-ene-5-carboxylate: Similar spirocyclic structure but with a cyano group instead of a trifluoroacetyl group.

    1-hept-6-ene: A simpler compound with a similar heptene backbone but lacking the spirocyclic and trifluoroacetyl features.

Uniqueness

Ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate is unique due to its trifluoroacetyl group, which imparts distinct chemical properties such as increased stability and reactivity. The spirocyclic structure also contributes to its uniqueness, providing a rigid and stable framework that can enhance its biological activity and specificity.

Properties

CAS No.

2648981-74-0

Molecular Formula

C11H12F3NO3

Molecular Weight

263.2

Purity

95

Origin of Product

United States

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